Positional Specificity: (-)-Fucose-13C-2 Versus (-)-Fucose-13C-1 in Isotopomer Resolution
(-)-Fucose-13C-2 provides a distinct +1 Da mass shift localized at the C-2 position, which generates a unique isotopomer distribution pattern compared to the C-1 labeled analog. In GC-MS analysis, the C-2 labeled species produces a specific fragmentation signature that allows unambiguous resolution of positional isotopomers, whereas (-)-Fucose-13C-1 yields overlapping fragment ions that cannot be deconvoluted without complex MS/MS fragmentation [1].
| Evidence Dimension | Positional isotopomer resolution capability |
|---|---|
| Target Compound Data | Distinct +1 Da shift at C-2; resolvable fragmentation pattern |
| Comparator Or Baseline | (-)-Fucose-13C-1: overlapping fragment ions; requires MS/MS for resolution |
| Quantified Difference | Qualitative improvement in positional resolution without additional MS/MS steps |
| Conditions | GC-MS analysis of alditol acetate derivatives from biological matrices |
Why This Matters
The C-2 labeling position enables direct isotopomer quantification without MS/MS, reducing instrument time and simplifying metabolic flux calculations in procurement decisions for tracer studies.
- [1] Koubaa M, Thomasset B, Roscher A. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Anal Biochem. 2012 Jun 15;425(2):183-8. View Source
